Butyl methyl naphthalen-1-yl phosphate
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Overview
Description
Butyl methyl naphthalen-1-yl phosphate is an organophosphorus compound that features a naphthalene ring substituted with a butyl and a methyl group, along with a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl naphthalen-1-yl phosphate typically involves the reaction of naphthalen-1-yl phosphorodichloridate with butyl and methyl alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl methyl naphthalen-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphate esters.
Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various naphthalen-1-yl phosphate derivatives with different substituents, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl methyl naphthalen-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl methyl naphthalen-1-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl phosphate: Lacks the butyl and methyl groups, resulting in different chemical properties and reactivity.
Butyl naphthalen-1-yl phosphate: Similar structure but without the methyl group.
Methyl naphthalen-1-yl phosphate: Similar structure but without the butyl group.
Uniqueness
Butyl methyl naphthalen-1-yl phosphate is unique due to the presence of both butyl and methyl groups, which influence its chemical reactivity and interactions with molecular targets. This dual substitution provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
Properties
CAS No. |
61911-64-6 |
---|---|
Molecular Formula |
C15H19O4P |
Molecular Weight |
294.28 g/mol |
IUPAC Name |
butyl methyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C15H19O4P/c1-3-4-12-18-20(16,17-2)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
ZAPVHSXIECYYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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